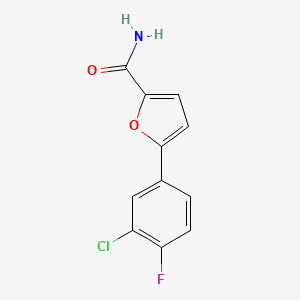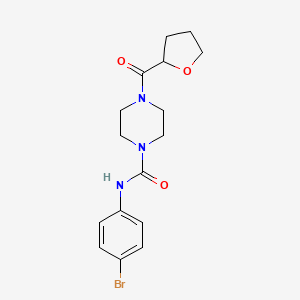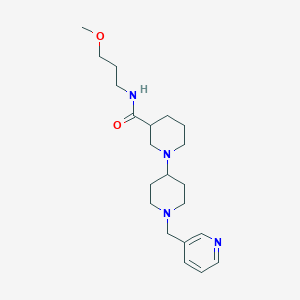
5-(3-chloro-4-fluorophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chloro-4-fluorophenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as CFTR(inh)-172 and is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that regulates the transport of chloride ions across the cell membrane, and its dysfunction is responsible for cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems.
作用机制
The mechanism of action of 5-(3-chloro-4-fluorophenyl)-2-furamide involves the inhibition of CFTR protein, which regulates the transport of chloride ions across the cell membrane. CFTR(inh)-172 binds to the regulatory domain of CFTR protein and prevents its activation, leading to a decrease in chloride ion transport. This inhibition of CFTR protein has been shown to improve the function of airway epithelial cells in CF patients.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to improve the function of airway epithelial cells in CF patients, leading to increased chloride ion transport. CFTR(inh)-172 has also been shown to inhibit the growth and metastasis of cancer cells, indicating its potential applications in cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using 5-(3-chloro-4-fluorophenyl)-2-furamide in lab experiments is its potency as a CFTR inhibitor. This compound has been shown to effectively inhibit CFTR protein, leading to improved cellular function. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the research on 5-(3-chloro-4-fluorophenyl)-2-furamide. One potential direction is to investigate the efficacy of this compound in combination with other CFTR inhibitors, which could lead to improved therapeutic outcomes for CF patients. Another direction is to study the potential applications of CFTR(inh)-172 in other diseases, such as cancer, where CFTR has been implicated in tumor progression and metastasis. Furthermore, the development of more efficient synthesis methods for this compound could lead to increased availability and accessibility for research purposes.
合成方法
The synthesis of 5-(3-chloro-4-fluorophenyl)-2-furamide involves several steps, starting from the reaction of 3-chloro-4-fluoroaniline with furan-2-carboxylic acid. The resulting intermediate is then converted into the final product through a series of reactions involving several reagents, including thionyl chloride, acetic anhydride, and triethylamine. The yield of this synthesis method is around 50%, and the purity of the final product can be achieved through recrystallization.
科学研究应用
5-(3-chloro-4-fluorophenyl)-2-furamide has been extensively studied for its potential applications in drug development. This compound has shown promising results in preclinical studies as a CFTR inhibitor, which could be used to treat CF patients. CFTR(inh)-172 has also been studied for its potential applications in cancer therapy, as CFTR has been shown to play a role in tumor progression and metastasis.
属性
IUPAC Name |
5-(3-chloro-4-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c12-7-5-6(1-2-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKQWYPZMONOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5370261.png)
![3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5370269.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)
![5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5370277.png)
![rel-(3S,4S)-1-[(1-aminocyclobutyl)carbonyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5370278.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide](/img/structure/B5370298.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5370320.png)
![2-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5370323.png)



![1-[(2,5-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5370360.png)

![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)